molecular formula C11H19NO2 B13342606 Cyclopentyl piperidine-4-carboxylate

Cyclopentyl piperidine-4-carboxylate

Cat. No.: B13342606
M. Wt: 197.27 g/mol
InChI Key: XNDMXQKGAVNWGA-UHFFFAOYSA-N
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Description

Cyclopentyl piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl piperidine-4-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Halogenated derivatives, basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Cyclopentyl piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl piperidine-4-carboxylate can be compared with other similar compounds, such as:

  • Cyclohexyl piperidine-4-carboxylate
  • Cyclopentyl piperazine-4-carboxylate
  • Cyclohexyl piperazine-4-carboxylate

Uniqueness: this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

cyclopentyl piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO2/c13-11(9-5-7-12-8-6-9)14-10-3-1-2-4-10/h9-10,12H,1-8H2

InChI Key

XNDMXQKGAVNWGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2CCNCC2

Origin of Product

United States

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